molecular formula C16H15Cl2N3O2 B6585062 N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251629-16-9

N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B6585062
CAS No.: 1251629-16-9
M. Wt: 352.2 g/mol
InChI Key: GPXXDFDVMVVYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a partially saturated quinazolinone core (hexahydroquinazolin-4-one). This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like matrix metalloproteinases (MMPs) and opioid receptors . Its synthesis typically involves coupling reactions between activated acetamide intermediates and heterocyclic amines, followed by cyclization or oxidation steps .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXDFDVMVVYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Acetamide Derivatives

Compound Name Phenyl Substituents Heterocyclic Core Key Functional Groups Reference
N-(3,4-dichlorophenyl)-2-(4-oxo-hexahydroquinazolin-3-yl)acetamide (Target) 3,4-dichloro Hexahydroquinazolin-4-one Acetamide bridge
N-(2,4-dichlorophenyl)methyl-2-(2,4-dioxo-quinazolin-3-yl)acetamide 2,4-dichloro Quinazolin-2,4-dione Thioacetamide, dioxo group
2-(6,8-Dichloro-4-oxoquinazolin-3-yl)-N-(2,3-dichlorophenyl)acetamide 2,3-dichloro Quinazolin-4-one (6,8-dichloro) Multiple chloro substituents
N-(1,3-thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichloro Thiazole ring Thiazole substitution
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide 4-fluoro Hexahydroquinazolin-4-one Butanamide, thioether linkage
U-47700 (Opioid ligand) 3,4-dichloro Dimethylamino-cyclohexyl Cyclohexylamine substitution

Key Observations :

  • The 3,4-dichlorophenyl group is a common feature in compounds targeting diverse receptors (e.g., MMP-9, opioid receptors) .
  • Substitutions like thioether linkages or thiazole rings alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

Pharmacological Activity and Research Findings

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target/Activity Key Data Reference
N-(3,4-dichlorophenyl)-2-(4-oxo-hexahydroquinazolin-3-yl)acetamide MMP-9 inhibition (putative) Structural analog of MMP-9 inhibitors
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide MMP-9 inhibition KD = 320 nM; disrupts integrin-CD44 binding
U-47700 μ-opioid receptor (MOR) agonist MOR Ki = 7.5 nM; high analgesic potency
N-(2,4-dichlorophenyl)methyl-2-(2,4-dioxo-quinazolin-3-yl)acetamide Anticonvulsant activity ED50 = 45 mg/kg (MES test)
2-(6,8-Dichloro-4-oxoquinazolin-3-yl)-N-(2,3-dichlorophenyl)acetamide Undisclosed CAS 618443-59-7; molecular weight 417.1

Key Insights :

  • MMP-9 Inhibitors: Analogs with hexahydroquinazolin-4-one cores exhibit nanomolar binding affinities (e.g., KD = 320 nM) by disrupting protein-protein interactions involving MMP-9 .
  • Opioid Activity : U-47700, despite sharing the 3,4-dichlorophenyl group, diverges pharmacologically due to its cyclohexylamine substituent, highlighting the role of the heterocyclic core in target specificity .
  • Anticonvulsant Activity: Quinazolinone derivatives with dioxo groups and chloro-substituted phenyl rings show efficacy in seizure models, suggesting electropositive substituents enhance CNS penetration .

Physical Properties:

  • Melting Points: Thiazole-containing analogs melt at ~459–461 K, while quinazolinone derivatives range from 274–288 °C .
  • Solubility: Chloro-substituted phenyl groups reduce water solubility, but hydrophilic cores (e.g., hexahydroquinazolinone) improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.